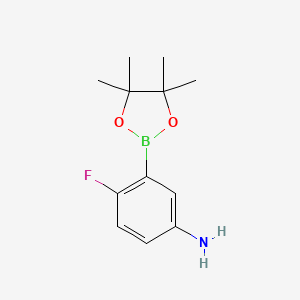

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

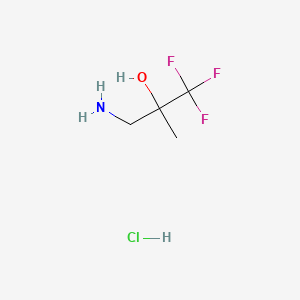

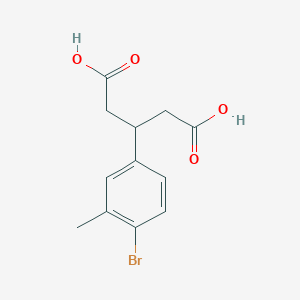

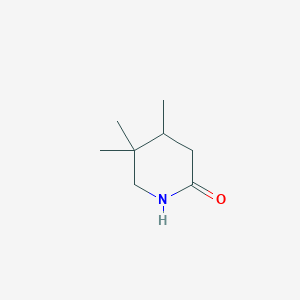

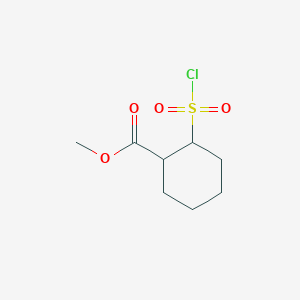

“4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” is a chemical compound with the molecular formula C12H17BFNO2 . It is also known as 4-Amino-3-fluorophenylboronic acid pinacol ester .

Molecular Structure Analysis

The molecular structure of this compound was solved using direct methods and refined by the full-matrix least-squares procedure on F2 for all data . The InChI string for this compound isInChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,15H2,1-4H3 . Physical and Chemical Properties Analysis

The molecular weight of this compound is 237.08 g/mol . Other physical and chemical properties such as boiling point, density, and pKa are predicted to be 302.8±27.0 °C, 1.09±0.1 g/cm3, and 4.10±0.20 respectively .Applications De Recherche Scientifique

Synthesis and Structural Characterization

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline and related compounds have been synthesized and structurally characterized through spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. These compounds' molecular structures have been optimized and confirmed by Density Functional Theory (DFT) calculations, aligning closely with X-ray single crystal diffraction results. These studies facilitate the understanding of their vibrational properties and offer a foundation for further chemical applications (Qing-mei Wu et al., 2021).

Application in Electrolyte Additives

Boron-based compounds, including variations of this compound, have been explored as electrolyte additives in fluoride shuttle batteries. Their structural modifications, such as the addition of pyridine or aniline groups, impact the Lewis acidity of borate, influencing fluoride ion conductivity and solubility in the electrolyte solvent. This research underscores the potential of these compounds to enhance battery performance through improved electrochemical compatibility (A. C. Kucuk & T. Abe, 2020).

Fluorescence Probes for H2O2 Detection

Boronate ester derivatives of this compound have been synthesized and studied as fluorescence probes for detecting hydrogen peroxide (H2O2). These compounds exhibit varied fluorescence responses to H2O2, demonstrating potential applications in biological and chemical sensing. The study provides insights into the design of fluorescence probes with enhanced sensitivity and specificity for H2O2 detection (Emma V Lampard et al., 2018).

Enhanced H2O2 Vapor Detection

The introduction of functional groups to boron esters, related to this compound, has significantly improved their oxidation by H2O2 vapor. These modifications lead to fast deboronation velocities and lower detection limits for H2O2 vapor, highlighting a promising approach for the development of sensitive and fast-responding sensors for peroxide-based explosives detection (Yanyan Fu et al., 2016).

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P305+P351+P338 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with proteins widely distributed within the central nervous system .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of intermediates for generating conjugated copolymers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline . For instance, the compound should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C .

Analyse Biochimique

Biochemical Properties

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound’s boron-containing structure allows it to participate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules . Additionally, this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins . Additionally, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form covalent bonds with specific biomolecules, such as enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the target molecule . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy in biochemical assays . In in vitro and in vivo studies, the compound has demonstrated consistent effects on cellular function over extended periods, indicating its potential for long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for accumulation in tissues . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells . Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and accumulation . These factors play a critical role in determining the compound’s efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular function . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the compound’s activity and stability within cells . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its use in biochemical research .

Propriétés

IUPAC Name |

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZFLAGIPHQJBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)

![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)